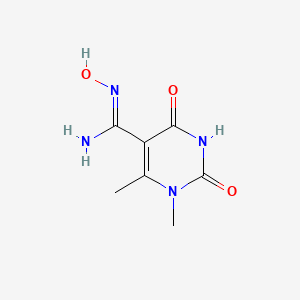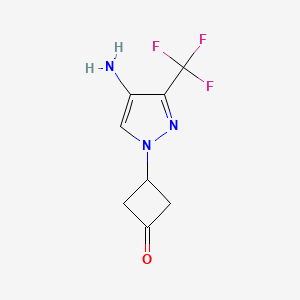
Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoimidazolidine ring
Preparation Methods
The synthesis of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxoimidazolidine ring followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the oxoimidazolidine ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate include other tert-butyl esters and difluorophenyl derivatives. These compounds may share similar chemical properties and reactivity patterns but can differ in their specific applications and effectiveness. For example, tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate is another compound with a similar structure but different functional groups, leading to distinct applications and reactivity .
Properties
Molecular Formula |
C14H16F2N2O3 |
|---|---|
Molecular Weight |
298.28 g/mol |
IUPAC Name |
tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19) |
InChI Key |
CCQICOZWAHQTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


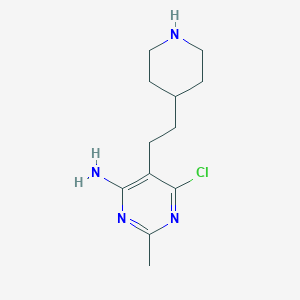
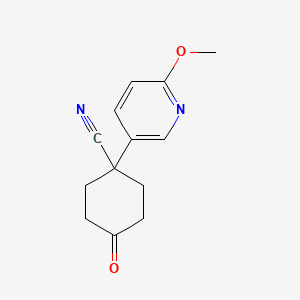

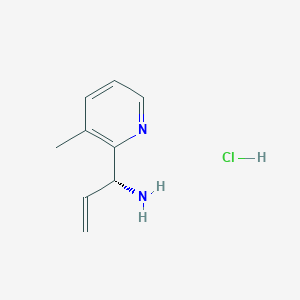


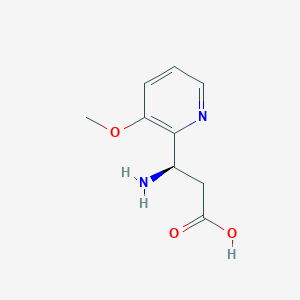
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
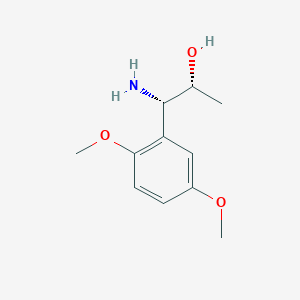
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
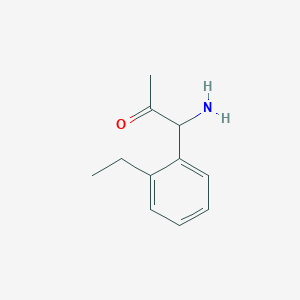
![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)
